Benzyl 2-((tert-butyl(dimethyl)silyl)oxy)-1-(hydroxymethyl)ethylcarbamate
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Overview
Description
Benzyl (1-((tert-butyldimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate is a complex organic compound that features a benzyl group, a tert-butyldimethylsilyl (TBDMS) protecting group, and a carbamate functional group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (1-((tert-butyldimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate typically involves multiple steps:
Protection of Hydroxyl Group: The hydroxyl group of the starting material is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Formation of Carbamate: The protected hydroxyl compound is then reacted with benzyl chloroformate to form the carbamate.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbamate group, converting it into an amine.
Substitution: The benzyl group can be substituted under specific conditions, often involving nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and benzyl bromide.
Major Products
Oxidation: Produces ketones or aldehydes depending on the specific conditions.
Reduction: Produces primary or secondary amines.
Substitution: Produces substituted benzyl derivatives.
Scientific Research Applications
Benzyl (1-((tert-butyldimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate is used in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: Used in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for Benzyl (1-((tert-butyldimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate involves its ability to act as a protecting group for hydroxyl functionalities. The TBDMS group is stable under a variety of conditions but can be selectively removed using fluoride ions, allowing for subsequent chemical transformations . The carbamate group can also undergo hydrolysis to release the active amine, which can interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Benzyl (1-((trimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate: Similar structure but with a trimethylsilyl group instead of TBDMS.
Benzyl (1-((triisopropylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate: Contains a triisopropylsilyl group.
Uniqueness
Benzyl (1-((tert-butyldimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate is unique due to the steric bulk and stability provided by the TBDMS group, which offers greater protection and selectivity in synthetic applications compared to other silyl protecting groups .
Properties
Molecular Formula |
C17H29NO4Si |
---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
benzyl N-[1-[tert-butyl(dimethyl)silyl]oxy-3-hydroxypropan-2-yl]carbamate |
InChI |
InChI=1S/C17H29NO4Si/c1-17(2,3)23(4,5)22-13-15(11-19)18-16(20)21-12-14-9-7-6-8-10-14/h6-10,15,19H,11-13H2,1-5H3,(H,18,20) |
InChI Key |
FQLFJJJFZGROPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(CO)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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